2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6;/h2,11H,1,3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBRJANRTULNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956307-48-4 | |
| Record name | 2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-containing building block with a suitable pyrimidine precursor. The reaction conditions often include the use of strong bases and solvents such as acetonitrile or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as an anticancer agent . Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant activity against various human tumor cell lines. For instance, a study demonstrated that certain analogs of pyrrolo[2,3-d]pyrimidines showed high efficacy against KB human tumors with an IC50 value of 1.7 nM, indicating potent inhibitory activity towards cancer cells .
Case Study: Antifolate Activity
A notable application of this compound is in the development of targeted antifolates. The incorporation of heteroatoms in the pyrrolo[2,3-d]pyrimidine framework enhances selectivity for folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumors. This selectivity allows for more effective targeting of cancer cells while minimizing effects on normal cells .
Antimicrobial Applications
The compound's structure suggests potential activity against bacterial infections. A study exploring the structure-activity relationships of pyrrolo[2,3-d]pyrimidine derivatives found that several compounds exhibited in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.488 to 62.5 µM . The most potent derivative demonstrated an MIC90 value of 0.488 µM, indicating strong anti-tuberculosis activity without significant cytotoxicity to host cells.
Diverse Biological Activities
The pyrrolo[3,4-d]pyrimidine scaffold is recognized for its versatility in medicinal chemistry. Compounds containing this moiety have been linked to various biological activities including:
- Anticancer : Active against several cancer cell lines.
- Antimicrobial : Effective against Mycobacterium tuberculosis.
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation.
Comparative Analysis Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Inhibitory | IC50 = 1.7 nM against KB human tumors |
| Antimicrobial | Tuberculosis | MIC90 = 0.488 µM against Mycobacterium tuberculosis |
| Anti-inflammatory | Various | Potential for reducing inflammatory responses |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Comparative Analysis
Structural Differences :
- Core Heterocycle :
- The target compound and most analogs (e.g., ) feature a pyrrolo[3,4-d]pyrimidine core, which contains two nitrogen atoms in the pyrimidine ring. In contrast, compounds like 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine () have a pyrrolo[3,4-b]pyridine core with one nitrogen in the pyridine ring, altering electronic properties and binding affinity .
- Substituent Effects :
Biological Activity
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS No. 905274-04-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFN·HCl
- Molecular Weight : 189.14 g/mol (base), 225.60 g/mol (hydrochloride)
- Boiling Point : 181.2 ± 40.0 °C (predicted)
- Density : 1.406 ± 0.06 g/cm³ (predicted)
- pKa : 4.48 ± 0.20 (predicted)
Antimicrobial Activity
Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to the pyrimidine ring enhance antibacterial activity, suggesting that the trifluoromethyl group may contribute to this efficacy by altering the compound's lipophilicity and electronic properties .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | S. aureus | 0.5 µg/mL |
| Example B | E. coli | 0.8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been reported to exhibit IC values in the low micromolar range against human cancer cell lines, indicating potent activity .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 2.5 |
| MCF-7 | 3.1 |
| A549 | 1.8 |
Neuroprotective Effects
In neuropharmacology, compounds similar to this compound have shown promise in protecting neurons from oxidative stress and excitotoxicity. In vitro studies have demonstrated its ability to reduce neuronal death in models of neurodegenerative diseases by inhibiting calpain activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cellular signaling pathways related to cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors associated with neurotransmission and neuroprotection.
- Antioxidant Properties : Exhibits free radical scavenging activity which contributes to its neuroprotective effects.
Case Studies
- Anticancer Study : A recent study evaluated the effects of the compound on breast cancer cells, revealing a significant reduction in viability and induction of apoptosis through caspase activation pathways .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects against MPP+-induced neurotoxicity in SH-SY5Y cells, showing that treatment with this compound significantly reduced cell death and oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
